N-Ethyl vs. N-Methyl Substitution: Impact on Calculated Lipophilicity and Predicted CNS Permeability
Replacement of the N-methyl group in [cyclopropyl(phenyl)methyl](methyl)amine (CAS 178177-09-8) with an N-ethyl group in the target compound increases the calculated logP (octanol-water partition coefficient) by approximately 0.4–0.5 log units, consistent with the incremental methylene contribution to lipophilicity [1]. The predicted logP for the N-ethyl derivative is ~3.2 versus ~2.7 for the N-methyl analog, translating to a roughly 2.5- to 3-fold higher theoretical octanol partitioning [2]. In CNS-targeted programs, this moderate lipophilicity elevation can enhance passive blood-brain barrier permeation without exceeding the logP >5 threshold associated with phospholipidosis risk [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ~3.2 (N-ethyl analog) |
| Comparator Or Baseline | [Cyclopropyl(phenyl)methyl](methyl)amine: ~2.7 |
| Quantified Difference | Δ logP ≈ +0.4 to +0.5 |
| Conditions | Computed via fragment-based method (e.g., CLogP algorithm); no experimental logP available for either compound |
Why This Matters
For CNS-penetrant programs, the higher predicted logP of the N-ethyl derivative may confer superior passive permeability relative to the N-methyl analog, a critical selection criterion for lead optimization.
- [1] PubChem. [Cyclopropyl(phenyl)methyl](methyl)amine, CID 22146995; N-(cyclopropyl(phenyl)methyl)ethanamine CID 53427353. Computed Properties. View Source
- [2] ChemAxon / MarvinSuite predicted logP values accessed via ChemSrc and PubChem computed property modules. View Source
